Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Vue d'ensemble

Description

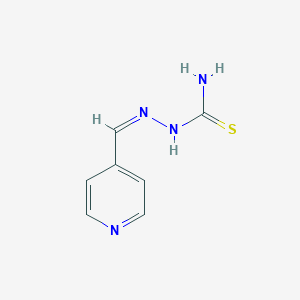

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- is a chemical compound with the molecular formula C7H8N4S It is known for its unique structure, which includes a hydrazinecarbothioamide group and a pyridinylmethylene group

Applications De Recherche Scientifique

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- has several scientific research applications, including:

Analyse Biochimique

Biochemical Properties

“Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological activities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-” and its effects on activity or function are of significant interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides (where X can be H, Cl, or Br) with 2,4-difluorophenyl isothiocyanate. This reaction is typically carried out in the presence of sodium hydroxide, leading to the formation of 1,2,4-triazole-3-thione derivatives . Further reactions with α-halogenated ketones in basic media can yield new S-alkylated derivatives .

Industrial Production Methods

While specific industrial production methods for Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include sodium hydroxide, α-halogenated ketones, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic media, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include 1,2,4-triazole-3-thione derivatives and S-alkylated derivatives . These products are often characterized using techniques such as NMR, IR, and mass spectrometry.

Mécanisme D'action

The mechanism of action of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes . The compound’s antimicrobial and antitumor effects are believed to result from its interaction with cellular components, leading to the disruption of essential biological processes .

Comparaison Avec Des Composés Similaires

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be compared with other similar compounds, such as:

Thiosemicarbazides: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities, including antimicrobial and antitumor properties.

1,2,4-Triazoles: These heterocyclic compounds share structural similarities and are known for their diverse chemical reactivity and biological activities.

The uniqueness of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-, is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Thiosemicarbazones

Thiosemicarbazones are organic compounds characterized by the presence of a thiosemicarbazone moiety, which consists of a thioamide group linked to an imine. They have been extensively studied for their biological properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity among thiosemicarbazones allows for a wide range of biological interactions and therapeutic potentials.

Synthesis and Structural Characteristics

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- can be synthesized through the condensation reaction between hydrazine derivatives and carbonyl compounds. The presence of the pyridine ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has shown that thiosemicarbazones exhibit significant anticancer properties. In various studies, including those focusing on related compounds, thiosemicarbazones have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have been reported to selectively target multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms .

Table 1: Anticancer Activity of Thiosemicarbazones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induces apoptosis via caspase activation |

| Compound B | KB-V1 (MDR) | 5 | Inhibits P-gp mediated drug efflux |

| Hydrazinecarbothioamide | MCF-7 | TBD | TBD |

Antimicrobial Activity

Hydrazinecarbothioamide and its derivatives have also been evaluated for antimicrobial activity. Studies indicate that certain thiosemicarbazone complexes possess potent activity against a variety of bacterial strains. For example, platinum(II) and palladium(II) complexes of thiosemicarbazones have shown enhanced cytotoxicity against leukemia cell lines while exhibiting selective toxicity towards cancer cells compared to normal cells .

Table 2: Antimicrobial Activity of Thiosemicarbazone Complexes

| Complex Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(II) Complex | E. coli | 15 µg/mL |

| Pt(II) Complex | S. aureus | 10 µg/mL |

The mechanisms by which hydrazinecarbothioamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Many thiosemicarbazones trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- P-glycoprotein Modulation : Some derivatives enhance the efficacy of conventional chemotherapeutics by inhibiting P-glycoprotein-mediated drug efflux in resistant cell lines.

- Metal Coordination : The ability to form complexes with transition metals like platinum and palladium can significantly enhance their anticancer properties through increased cellular uptake and targeted action .

Case Studies

-

Case Study on MDR Cancer Cells :

A study evaluated a series of thiosemicarbazone derivatives for their selectivity against MDR cancer cell lines. One compound demonstrated a significant reduction in cell viability in P-gp-expressing cells compared to parental lines, highlighting its potential as a therapeutic agent for overcoming drug resistance . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of hydrazinecarbothioamide complexes against gram-negative bacteria. Results indicated that certain metal complexes exhibited superior antimicrobial activity compared to their free ligand counterparts, suggesting that metal coordination enhances bioactivity .

Propriétés

IUPAC Name |

(pyridin-4-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJJDIDTYFLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923174 | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-00-6 | |

| Record name | 2-(4-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Pyridin-4-yl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: While the exact mechanisms can vary, research suggests that thiosemicarbazones can interact with biological systems through various mechanisms, including:

- Metal Chelation: These compounds often possess excellent metal-chelating properties. By binding to metal ions present in enzymes or cellular structures, they can disrupt essential biological processes. [, ]

- Redox Reactions: The presence of sulfur and nitrogen atoms in their structure enables them to participate in redox reactions, potentially interfering with cellular redox balance. []

- Enzyme Inhibition: Some thiosemicarbazones demonstrate inhibitory activity against specific enzymes involved in crucial metabolic pathways, leading to their observed biological effects. []

A: Isonicotinaldehyde thiosemicarbazone exhibits promising anti-tuberculosis activity in animal models. [] This activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The research highlights that, unlike some other anti-tubercular agents at the time, isonicotinaldehyde thiosemicarbazone, even in relatively low doses, showed a lasting protective effect, suggesting a potential impact on the viability of the bacteria. []

A: Electrochemical methods, such as Tafel and impedance measurements, are valuable tools for studying the corrosion inhibition properties of thiosemicarbazone derivatives. [] These techniques provide insights into the adsorption behavior of these compounds on metal surfaces, which is crucial for understanding their ability to act as corrosion inhibitors. []

A: Understanding the SAR is crucial for optimizing the biological activity and pharmacological properties of these compounds. By systematically modifying the structure of thiosemicarbazones and evaluating the resulting changes in their activity, researchers can identify key structural features responsible for their desired effects. This knowledge can guide the development of more potent and selective derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.